molecular formula C15H18N8 B6452791 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine CAS No. 2549065-53-2

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine

Cat. No. B6452791
CAS RN: 2549065-53-2
M. Wt: 310.36 g/mol
InChI Key: WUHYECULMIBMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purine, also known as 7-methyl-6-piperazin-1-ylpurine, is a synthetic purine analog that has been widely studied in recent years due to its potential applications in the field of biochemistry and pharmacology. It is a nitrogen-containing heterocyclic compound that has a unique structure, which is composed of a piperazine ring and a purine ring. This compound has been studied extensively in the laboratory and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

Target of Action

, which is crucial for maintaining the topological constitution of DNA .

Pharmacokinetics

. These properties are crucial for understanding the bioavailability of the compound.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Advantages and Limitations for Lab Experiments

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purineiperazin-1-ylpurine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. In addition, it is relatively non-toxic and has a low cost. On the other hand, there are some limitations to its use in laboratory experiments. It is not readily soluble in organic solvents and is not very soluble in water. In addition, it is not very stable in the presence of light and heat.

Future Directions

In the future, 7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purineiperazin-1-ylpurine could be used to develop new drugs for the treatment of various diseases. It could also be used to study the structure-activity relationships of various compounds, as well as to study the effects of various drugs on the human body. In addition, it could be used to investigate the mechanism of action of various drugs, as well as to investigate the pharmacology of various drugs. Finally, it could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purineiperazin-1-ylpurine can be synthesized by the reaction of 5-methylpyrimidine-2-carboxylic acid and piperazine in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 40-50°C for 2-3 hours. The product is then isolated and purified by column chromatography.

Scientific Research Applications

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-7H-purineiperazin-1-ylpurine has been studied extensively in the laboratory and has been found to have a wide range of biochemical and physiological effects. It has been used in the study of enzymatic reactions, as well as in the study of the mechanism of action of various drugs. It has also been used to investigate the structure-activity relationships of various compounds. In addition, it has been used to study the effects of various drugs on the human body, as well as to study the pharmacology of various drugs.

properties

IUPAC Name

7-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-11-7-16-15(17-8-11)23-5-3-22(4-6-23)14-12-13(18-9-19-14)20-10-21(12)2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHYECULMIBMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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